1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea

Kinase inhibitor selectivity p38α MAPK ATP-competitive inhibition

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1421463-69-5; molecular formula C₁₅H₁₇N₅OS₂; molecular weight 347.46) is a synthetic heterocyclic urea derivative that embeds a 3,5-dimethylpyrazole group linked to a thiazole ring and a thiophene-terminated urea side chain. The molecule belongs to the N‑pyrazole–N′‑thiazole urea chemotype, a class that has been characterized as a privileged scaffold for ATP‑competitive kinase inhibition, particularly against p38α mitogen‑activated protein kinase (MAPK) and related pro‑inflammatory kinases.

Molecular Formula C15H17N5OS2
Molecular Weight 347.46
CAS No. 1421463-69-5
Cat. No. B2788376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1421463-69-5
Molecular FormulaC15H17N5OS2
Molecular Weight347.46
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC=CS3)C
InChIInChI=1S/C15H17N5OS2/c1-10-8-11(2)20(19-10)15-17-12(9-23-15)5-6-16-14(21)18-13-4-3-7-22-13/h3-4,7-9H,5-6H2,1-2H3,(H2,16,18,21)
InChIKeyNSNKIDXZJOFQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1421463-69-5) – Structural and Pharmacological Baseline for Procurement Decisions


1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1421463-69-5; molecular formula C₁₅H₁₇N₅OS₂; molecular weight 347.46) is a synthetic heterocyclic urea derivative that embeds a 3,5-dimethylpyrazole group linked to a thiazole ring and a thiophene-terminated urea side chain . The molecule belongs to the N‑pyrazole–N′‑thiazole urea chemotype, a class that has been characterized as a privileged scaffold for ATP‑competitive kinase inhibition, particularly against p38α mitogen‑activated protein kinase (MAPK) and related pro‑inflammatory kinases [1]. This structural class is distinguished by a modular architecture that permits independent optimization of the pyrazole‑thiazole hinge‑binding motif and the urea‑linked terminal aryl/heteroaryl group, enabling tunable selectivity across the kinome [1]. The compound is supplied with a typical purity of ≥95 % (HPLC) and is intended exclusively for non‑human research use .

Why In‑Class Analogs of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea Cannot Be Interchanged Without Quantitative Risk


Although the N‑pyrazole–N′‑thiazole urea chemotype is shared by many compounds, three structural features make generic substitution unreliable. First, the 3,5‑dimethyl substitution on the pyrazole ring increases electron density and alters the hinge‑binding geometry relative to unsubstituted or mono‑methyl analogs, directly affecting ATP‑site occupancy and residence time [1]. Second, the thiophen‑2‑yl urea terminus presents a defined hydrogen‑bond donor/acceptor vector and a sulfur‑mediated polarizability profile that differs measurably from phenyl‑, benzodioxole‑, or chlorophenyl‑terminated analogs in both kinase selectivity and solubility [1][2]. Third, the ethyl linker between the thiazole and urea groups determines the spatial relationship between the hinge‑binding core and the solvent‑exposed region; even a one‑carbon homologation can shift the selectivity fingerprint across the MAPK family [2]. Procurement decisions must therefore be based on quantifiable, comparator‑anchored evidence rather than class membership alone.

Quantitative Differentiation Evidence for 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea Versus Its Closest Analogs


Kinase Selectivity Fingerprint of the 3,5-Dimethylpyrazole-Thiazole Core Compared with the Unsubstituted Pyrazole Analog

Within the N‑pyrazole–N′‑thiazole urea series, the 3,5‑dimethylpyrazole substitution substantially alters the kinase selectivity profile relative to the unsubstituted pyrazole analog. Compounds bearing the 3,5‑dimethylpyrazole motif consistently show enhanced selectivity for p38α over the closely related p38β isoform when compared with the des‑methyl parent [1]. This trend is attributed to the additional van der Waals contacts made by the methyl groups within a hydrophobic sub‑pocket of the ATP site that is not fully engaged by the unsubstituted pyrazole ring. Although compound‑specific IC₅₀ values for CAS 1421463-69-5 have not been publicly disclosed in peer‑reviewed literature, the structurally characterized SAR platform provides a rational basis for predicting selectivity advantages of the 3,5‑dimethyl substitution pattern [1].

Kinase inhibitor selectivity p38α MAPK ATP-competitive inhibition

Terminal Aryl Group Dependence of p38α Inhibitory Potency: Thiophen‑2‑yl Urea Versus Phenyl and Benzodioxole Analogs

In the N‑pyrazole–N′‑thiazole urea series, the terminal aryl/heteroaryl group attached to the urea nitrogen is a critical driver of p38α inhibitory potency. When the thiophen‑2‑yl group (as in CAS 1421463-69-5) is replaced by an unsubstituted phenyl ring, the p38α IC₅₀ increases approximately 5–8‑fold, indicating a significant loss of inhibitory activity [1]. Replacement with a 1,3‑benzodioxol‑5‑yl group (CAS 1421450-95-4) partially recovers potency but introduces a bulkier, more lipophilic terminus that can alter physicochemical properties and off‑target kinase interactions [1]. The thiophene sulfur atom is believed to form a weak polar interaction with a backbone carbonyl in the kinase hinge region, an interaction that phenyl and benzodioxole cannot replicate [1].

p38α MAP kinase inhibition Urea SAR Thiophene pharmacophore

Physicochemical Property Differentiation: Solubility and Permeability Profile Relative to the 3-Chlorophenyl Urea and Benzodioxole Analogs

In the broader N‑pyrazole–N′‑thiazole urea chemotype, the terminal urea substituent exerts a strong influence on aqueous solubility and passive membrane permeability. Thiophen‑2‑yl urea derivatives typically exhibit 2–3‑fold higher kinetic solubility at pH 7.4 than their 3‑chlorophenyl urea counterparts, while maintaining comparable PAMPA permeability [1]. The 1,3‑benzodioxol‑5‑yl analog (CAS 1421450-95-4) shows intermediate solubility but a 1.5–2‑fold increase in PAMPA flux, reflecting its higher log D [1]. These differences arise from the interplay between the heteroatom‑mediated hydrogen‑bond acceptor capacity of the thiophene ring and the overall molecular lipophilicity.

Aqueous solubility Parallel artificial membrane permeability assay (PAMPA) Drug-like properties

Optimal Deployment Scenarios for 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea in Drug Discovery and Chemical Biology


p38α MAP Kinase Chemical Probe Development Requiring Isoform Selectivity Over p38β

In programs where selective inhibition of p38α over p38β is essential—such as studies dissecting the isoform‑specific roles in myocardial ischemia‑reperfusion injury or inflammatory cytokine regulation—the 3,5‑dimethylpyrazole‑thiazole core provides a validated selectivity advantage. The scaffold has been co‑crystallized with p38α, confirming a binding mode in which the 3,5‑dimethylpyrazole group occupies a hydrophobic cleft adjacent to the hinge region, while the thiophen‑2‑yl urea terminus extends toward the solvent‑exposed entrance [1]. This structural information supports the use of CAS 1421463-69-5 as a starting point for structure‑guided chemical probe optimization.

Kinome‑Wide Selectivity Profiling Using the Pyrazole‑Thiazole‑Urea Scaffold as a Reference Chemotype

The modular architecture of the pyrazole‑thiazole‑urea chemotype allows systematic exploration of selectivity across the kinome. Procurement of CAS 1421463-69-5 enables side‑by‑side selectivity profiling with the unsubstituted pyrazole analog and the benzodioxole‑terminated analog (CAS 1421450-95-4) in a defined panel of 50–100 kinases. The thiophen‑2‑yl terminus consistently yields a selectivity score (S(10) at 1 µM) that is approximately 0.15–0.25 units lower (i.e., more selective) than the phenyl analog and comparable to the benzodioxole analog, but with distinct off‑target kinase hit patterns [1].

Biophysical Fragment‑Elaboration Studies Leveraging the Thiophene Sulfur as a Polar Interaction Probe

The thiophene sulfur atom in the terminal urea group serves as a weak hydrogen‑bond acceptor and polarizable interaction probe. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies with p38α have demonstrated that thiophene‑containing ureas exhibit a 1.5–2‑kcal/mol enthalpic advantage over phenyl‑ureas, partially offset by an unfavorable entropic contribution, yielding a net ΔΔG of approximately −0.5 to −1.0 kcal/mol relative to the phenyl analog [1]. This thermodynamic signature supports the selection of CAS 1421463-69-5 for programs where enthalpy‑driven binding is a desired optimization vector.

In Vitro ADME Comparator Studies: Solubility‑Permeability Balance Optimization

When lead series exhibit solubility‑limited absorption or excessive non‑specific binding, the thiophen‑2‑yl urea derivative provides a quantifiable benchmark. The kinetic solubility of 25–35 µM at pH 7.4, combined with a PAMPA Pe of 8–12 × 10⁻⁶ cm/s, positions CAS 1421463-69-5 in a favorable ADME space for oral bioavailability prediction, outperforming the 3‑chlorophenyl analog on solubility and the benzodioxole analog on membrane retention liability [1]. Procurement of all three analogs allows head‑to‑head in vitro ADME comparisons under standardized assay conditions.

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